molecular formula C18H14N4O5S B12664700 4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid CAS No. 93982-24-2

4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid

Cat. No.: B12664700
CAS No.: 93982-24-2
M. Wt: 398.4 g/mol
InChI Key: IPLYAPIYHAUZLV-UHFFFAOYSA-N
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Description

4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid is an organic compound known for its vibrant color and its applications in various fields. It is a derivative of azobenzene, characterized by the presence of a nitrophenyl group and a benzenesulphonic acid group. This compound is often used in dyeing processes and has significant importance in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid typically involves the diazotization of 4-nitroaniline followed by coupling with aniline-2-sulphonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control over the pH, temperature, and reaction time. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid involves its ability to interact with various molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the azo group can undergo reversible cis-trans isomerization under light exposure. These properties make it useful in applications such as photoresponsive materials and sensors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid is unique due to its combination of functional groups, which confer specific properties such as high solubility in water, vibrant color, and versatility in chemical reactions. These characteristics make it particularly valuable in dyeing processes and scientific research .

Properties

CAS No.

93982-24-2

Molecular Formula

C18H14N4O5S

Molecular Weight

398.4 g/mol

IUPAC Name

4-[[4-(4-nitrophenyl)anilino]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C18H14N4O5S/c23-22(24)17-9-3-14(4-10-17)13-1-5-15(6-2-13)19-21-20-16-7-11-18(12-8-16)28(25,26)27/h1-12H,(H,19,20)(H,25,26,27)

InChI Key

IPLYAPIYHAUZLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NN=NC3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

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